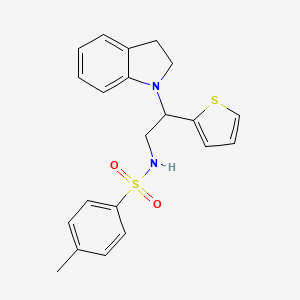

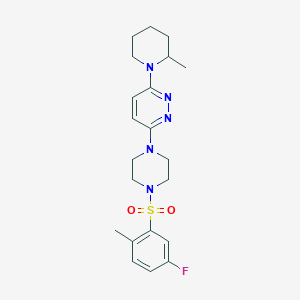

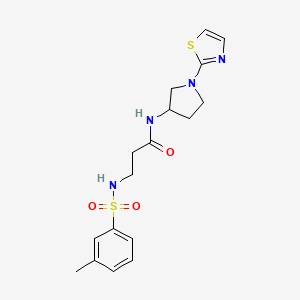

![molecular formula C9H5ClF3NS B2688989 2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile CAS No. 2514625-02-4](/img/structure/B2688989.png)

2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile, also known as 2-CFT, is a halogenated compound that has been used in a variety of scientific applications. It is a colorless, volatile liquid with a boiling point of 116°C and an odor reminiscent of ether. 2-CFT has been used in organic synthesis, as a reagent for the synthesis of a variety of compounds, and as a catalyst in a wide range of reactions.

Scientific Research Applications

Polymerizations and Complexation Studies

Studies have explored the interaction of trifluoromethanesulphonates with their conjugate acid in solvents like acetonitrile, revealing insights into homoconjugation processes and the formation of covalent triflates. This research is significant for understanding polymerization reactions initiated by superacids, offering potential applications in materials science and polymer chemistry (Souverain et al., 1980).

Fluorination Techniques

Research on the fluorination of organic compounds using acetonitrile as a solvent has demonstrated the ability to manipulate the fluorination process by selecting appropriate solvents and reaction conditions. This is particularly relevant for the synthesis of fluorinated organic compounds with potential applications in pharmaceuticals and agrochemicals (Stephens & Blake, 2004).

Catalysis and Alkylations

Trifluoromethanesulfonic acid in acetonitrile has been found to efficiently catalyze Friedel-Crafts alkylations, leading to the synthesis of complex organic molecules. This catalytic process is crucial for creating compounds with potential applications in drug development and organic materials (Wilsdorf et al., 2013).

Electrochemical Applications

The electrochemical reduction of diazonium salts on iron electrodes in acetonitrile results in the formation of covalently bonded organic layers, providing significant corrosion protection. This application is particularly relevant for the development of protective coatings and materials engineering (Chaussé et al., 2002).

High-Voltage Electrolyte Additives

(Phenylsulfonyl)acetonitrile has been investigated as a high-voltage additive in lithium-ion batteries to improve their performance. This research highlights the potential of specific compounds to enhance the efficiency and longevity of energy storage devices (Deng et al., 2019).

properties

IUPAC Name |

2-[4-chloro-3-(trifluoromethylsulfanyl)phenyl]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3NS/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLMSBNXHFVROA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)SC(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

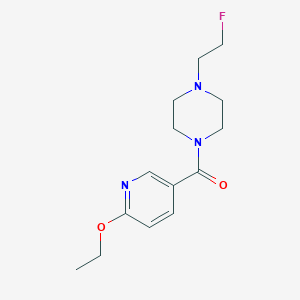

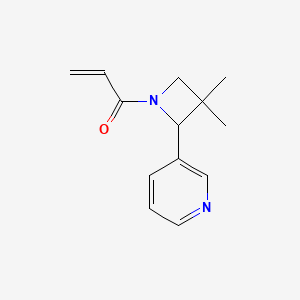

![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrobromide](/img/structure/B2688913.png)

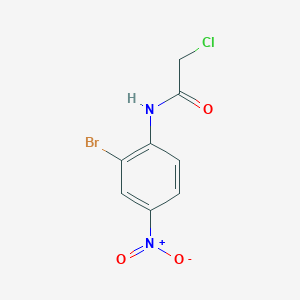

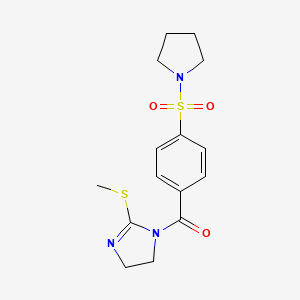

![Ethyl 3-bromo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2688918.png)

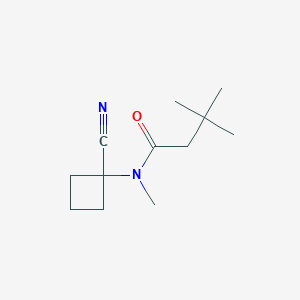

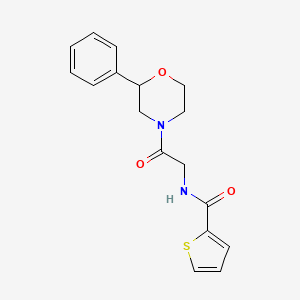

![2-Chloro-N-(2,2-dimethylbutyl)-N-[(1,5-dimethylpyrazol-3-yl)methyl]acetamide](/img/structure/B2688921.png)

![1'-Methyl-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2688928.png)